1-(2,5-Dimethoxyphenyl)piperazine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

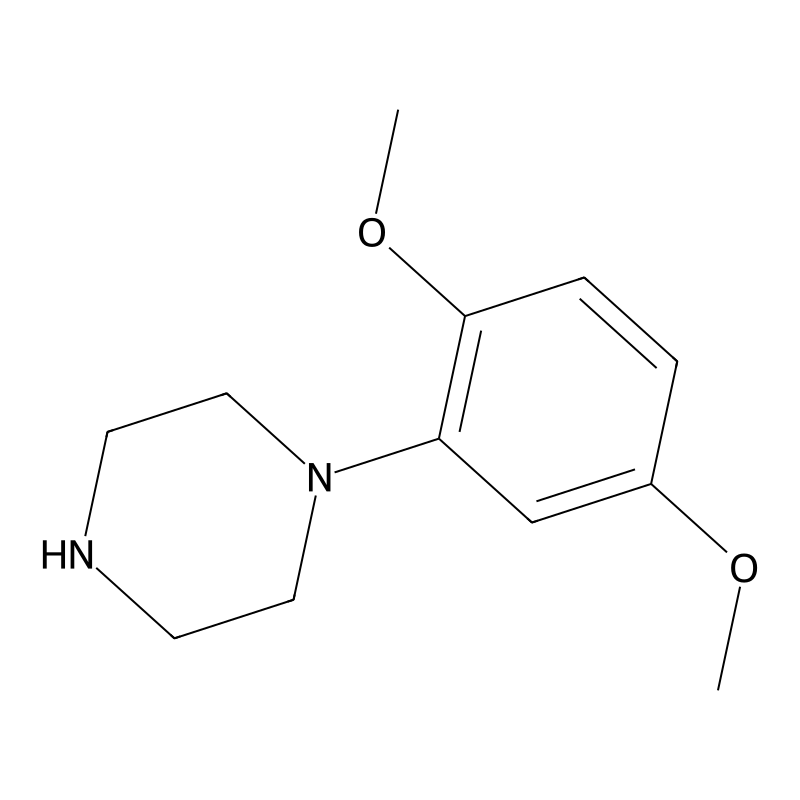

1-(2,5-Dimethoxyphenyl)piperazine is an organic compound characterized by its piperazine structure, which consists of a six-membered ring containing two nitrogen atoms. The compound has the chemical formula C12H18N2O2 and a molecular weight of 218.29 g/mol. It features a 2,5-dimethoxyphenyl group attached to the nitrogen atom of the piperazine ring, contributing to its unique chemical properties and potential biological activities .

- Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

- Reduction: Reduction reactions can be performed with lithium aluminum hydride or sodium borohydride, yielding alcohols or amines.

- Substitution: Nucleophilic substitution can occur at the piperazine ring or the aromatic ring with reagents such as alkyl halides or acyl chlorides.

Research indicates that 1-(2,5-Dimethoxyphenyl)piperazine exhibits various biological activities. It has been studied for its potential as an anti-inflammatory and antimicrobial agent. The dimethoxyphenyl group enhances its ability to penetrate biological membranes, which may contribute to its pharmacological effects . Additionally, compounds with similar structures have shown interactions with serotonin receptors, suggesting potential applications in psychopharmacology .

The synthesis of 1-(2,5-Dimethoxyphenyl)piperazine typically involves:

- Starting Materials: The synthesis begins with 2,5-dimethoxybenzyl chloride and piperazine.

- Reaction Conditions: The reaction is conducted in the presence of a base (such as triethylamine) and solvents like tetrahydrofuran (THF).

- Temperature: The reaction is carried out under mild conditions at room temperature or slightly elevated temperatures to ensure high yield and purity.

1-(2,5-Dimethoxyphenyl)piperazine has potential applications in various fields:

- Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new medications targeting inflammation or infections.

- Research: It can be used in studies related to receptor interactions and drug design due to its structural similarities with other biologically active compounds.

Studies have suggested that 1-(2,5-Dimethoxyphenyl)piperazine interacts with various molecular targets within biological systems. Its structure allows it to modulate the activity of specific receptors, particularly those related to serotonin pathways. This interaction profile is significant for understanding its pharmacological effects and potential therapeutic uses .

Several compounds share structural similarities with 1-(2,5-Dimethoxyphenyl)piperazine. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-(2-Methoxyphenyl)piperazine | Contains a methoxy group instead of dimethoxy | May exhibit different receptor affinity and activity |

| Tert-butyl 3-(2,5-dimethoxyphenyl)piperazine-1-carboxylate | Contains a tert-butyl group; more lipophilic | Enhanced stability and bioavailability |

| 1-(4-Methoxyphenyl)piperazine | Substituted at the para position | Different pharmacological profile |

| 1-(3,4-Dimethoxyphenyl)piperazine | Two methoxy groups on adjacent carbons | Potentially altered biological activity |

These compounds highlight the diversity within piperazine derivatives while showcasing how slight modifications in structure can lead to significant differences in biological activity and application potential .